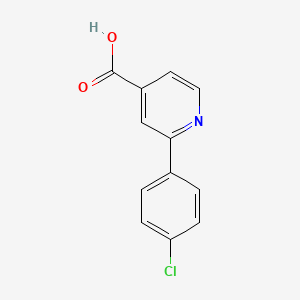

2-(4-Chlorophenyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)11-7-9(12(15)16)5-6-14-11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBHDPCWBZWZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Chlorophenyl Isonicotinic Acid and Analogous Structures

Synthetic Routes via Isonicotinic Acid Hydrazide Precursors

Isonicotinic acid hydrazide, a readily available compound, serves as a versatile precursor for constructing a wide array of heterocyclic derivatives. Its hydrazide functional group is highly reactive, enabling its participation in various condensation and cyclization reactions to form more complex molecular architectures.

Condensation and Cyclization Reactions in Derivative Synthesis

A primary strategy in utilizing isonicotinic acid hydrazide is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or hydrazones. globalresearchonline.netijpsr.com These intermediates are pivotal as they can undergo subsequent cyclization reactions to yield a variety of heterocyclic systems.

For instance, the reaction of isonicotinic acid hydrazide with various aromatic aldehydes produces the corresponding isonicotinoyl hydrazones. koreascience.kr These hydrazones can then be cyclized. A common cyclization reaction involves treatment with 2-mercaptoacetic acid (thioglycolic acid) to form 4-thiazolidinone (B1220212) derivatives. ijpsr.comum.edu.my This reaction typically proceeds in the presence of a dehydrating agent or catalyst, such as anhydrous zinc chloride. ijpsr.comkoreascience.kr

Another synthetic pathway involves the reaction of isonicotinic acid hydrazide with cyclic anhydrides (e.g., succinic, maleic, phthalic anhydrides). This reaction initially leads to the opening of the anhydride (B1165640) ring to form isonicotinoylhydrazides of dicarboxylic acids. Under more stringent conditions, these linear intermediates can undergo intramolecular cyclization to produce cyclic imides. buketov.edu.kz Furthermore, the oxidative cyclization of hydrazide-hydrazones is a well-established method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. biointerfaceresearch.com

Strategies for Incorporating the 4-Chlorophenyl Moiety

The introduction of the 4-chlorophenyl group into the target structure is strategically achieved by using a carbonyl compound already containing this moiety. The most direct method is the condensation of isonicotinic acid hydrazide with 4-chlorobenzaldehyde. globalresearchonline.netijpsr.com This reaction yields the Schiff base, N'-[(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide, which serves as a key intermediate. globalresearchonline.net

This intermediate directly incorporates the desired 4-chlorophenyl group, which is then carried through subsequent transformations. For example, the cyclocondensation of this specific Schiff base with thioglycolic acid results in the formation of N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide, a 4-thiazolidinone derivative bearing the 4-chlorophenyl substituent at the 2-position of the thiazolidinone ring. ijpsr.comkoreascience.kr This strategy provides a reliable and efficient means of embedding the 4-chlorophenyl functional group into the final molecular framework.

| Intermediate | Reactant 1 | Reactant 2 | Product Class | Reference |

| N'-[(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide | Isonicotinic acid hydrazide | 4-Chlorobenzaldehyde | Schiff Base (Hydrazone) | globalresearchonline.net |

| N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | N'-[(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide | Thioglycolic Acid | 4-Thiazolidinone | ijpsr.comkoreascience.kr |

Contemporary Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. In the context of synthesizing 2-(4-Chlorophenyl)isonicotinic acid analogs, one-pot multicomponent reactions and green chemistry principles, particularly sonochemistry, have emerged as powerful tools.

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) offer significant advantages by combining three or more reactants in a single reaction vessel to form a complex product, thereby avoiding the isolation of intermediates, saving time, and reducing waste. researchgate.net

A notable example is the one-pot, three-component synthesis of 3-(4-chlorophenyl)-2-isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one. bme.hu This reaction brings together 4-chlorobenzaldehyde, imidazolidine-2,4-dione, and isonicotinic acid hydrazide in a single step. bme.hu The process is often facilitated by a catalyst and an environmentally benign solvent, such as polyethylene (B3416737) glycol (PEG-400), and can achieve high yields. bme.hu The proposed mechanism involves the initial Knoevenagel condensation between the aldehyde and imidazolidine-2,4-dione, followed by cyclization with isonicotinic acid hydrazide. bme.hu Such MCRs represent a highly efficient strategy for rapidly assembling complex molecular structures from simple precursors.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Three-Component Reaction | 4-Chlorobenzaldehyde, Imidazolidine-2,4-dione, Isonicotinic acid hydrazide | 3-(4-chlorophenyl)-2-isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one | One-pot, High yield, Green solvent (PEG-400) | bme.hu |

Sustainable Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. tandfonline.com

Sonochemistry, the application of ultrasound to chemical reactions, has proven to be a valuable green chemistry technique. ekb.eg Ultrasound irradiation of liquids causes acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon generates localized "hot spots" with extremely high temperatures (around 5,000 K) and pressures (about 1,000 atm), which can dramatically accelerate reaction rates. ekb.eg

The synthesis of isonicotinic acid hydrazide derivatives has been significantly improved through sonochemical methods. For example, the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide analogs and 4-thiazolidinones has been achieved with higher yields and substantially shorter reaction times (e.g., 20-45 minutes) compared to conventional heating methods (which can take several hours). koreascience.krtandfonline.com The ultrasound-assisted formation of the initial Schiff base from isoniazid (B1672263) and subsequent cyclization are often carried out in the presence of molecular sieves to remove water, further driving the reaction to completion. koreascience.krtandfonline.com This approach not only enhances efficiency but also aligns with green chemistry goals by reducing energy consumption and reaction times. tandfonline.comekb.eg

| Synthetic Method | Target Compound Class | Reaction Time | Yield | Advantages | Reference |

| Sonication | N-(4-aryl-2-oxoazetidinone)-isonicotinamide | 20-30 min | 81-93% | Shorter reaction time, Improved yield | tandfonline.com |

| Sonication | N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides | 30-45 min | 80-97% | High yield, Green route | koreascience.kr |

| Conventional Stirring | N-(4-aryl-2-oxoazetidinone)-isonicotinamide | 110-130 min | - | - | tandfonline.com |

| Conventional Reflux | 2-Azetidinones | 12-16 h | < 70% | - | tandfonline.com |

Green Solvent and Catalyst Systems

The synthesis of 2-arylpyridines, including this compound, predominantly relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. The drive towards sustainable chemistry has spurred research into greener alternatives for the solvents and catalysts traditionally used in these reactions.

Conventional Suzuki-Miyaura reactions often employ palladium catalysts in organic solvents that are now considered environmentally unfriendly. nih.gov Greener approaches focus on utilizing water, or mixtures of water with other solvents, and exploring more sustainable catalysts. researchgate.net For instance, nickel, being more earth-abundant and less costly than palladium, has emerged as a viable alternative catalyst for Suzuki-Miyaura couplings. researchgate.netd-nb.inforesearchgate.net The use of nickel catalysts in combination with green solvents like 2-Me-THF and tert-amyl alcohol has been reported for the coupling of aryl halides with arylboronic acids. nih.gov

Research has demonstrated the feasibility of conducting Suzuki-Miyaura reactions in aqueous media. One strategy involves the use of a nickel(II)/β-cyclodextrin system, which facilitates the coupling of aryl halides with arylboronic acids in water, providing good to excellent yields of the biaryl products. researchgate.net Another approach involves continuous-flow synthesis, which can offer better control and efficiency. A two-step continuous-flow protocol has been described for the synthesis of 2-amino-4'-chlorobiphenyl, a key intermediate for the fungicide Boscalid, which involves a high-temperature Suzuki-Miyaura coupling of 1-chloro-2-nitrobenzene (B146284) with 4-chlorophenylboronic acid in a tert-butanol/water system. researchgate.net While not directly for this compound, these methodologies highlight transferable green chemistry principles.

The following table summarizes representative conditions for green Suzuki-Miyaura coupling reactions applicable to the synthesis of analogous biaryl compounds.

| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Ni(OAc)₂ / β-CD | 4-Bromoanisole | Phenylboronic acid | Water | K₂CO₃ | 85 | 88 | researchgate.net |

| NiCl₂(PCy₃)₂ | Naphthyl sulfamate | Phenylboronic acid | 2-Me-THF | K₃PO₄ | 100 | 85 | nih.gov |

| Pd(OAc)₂ / L6 | Pyridine-3-carboxylic acid | 4-Methoxyphenylboronic acid | Dioxane | Et₃N | 160 | 97 | nsf.gov |

| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | 4-Chlorophenylboronic acid | t-Butanol/Water | K₃PO₄ | 160 | >99 | researchgate.net |

Chemical Transformations and Functionalization of the Pyridine (B92270) Carboxylic Acid Core

The pyridine carboxylic acid core of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. Key transformations include functionalization of the pyridine ring through C-H activation and reactions involving the carboxylic acid group, such as decarboxylation, esterification, and amide bond formation.

Direct C-H functionalization is an atom-economical strategy for modifying the pyridine ring. nih.govbeilstein-journals.org Palladium-catalyzed C-H arylation of nicotinic and isonicotinic acid derivatives has been developed, allowing for the introduction of aryl groups at the C3 or C4 positions using an amide directing group. nih.govnih.gov This method provides a powerful route to structurally diverse arylated pyridine carboxylic acids. nih.gov

The carboxylic acid group itself is a versatile handle for a variety of chemical transformations.

Decarboxylation: The removal of the carboxyl group can be a crucial step in synthetic pathways. Decarbonylative cross-coupling reactions have emerged as a powerful tool. For example, palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling of heterocyclic carboxylic acids with arylboronic acids allows for the direct synthesis of biaryls. nsf.govnih.gov Unsubstituted 4-pyridine carboxylic acids have been shown to smoothly produce biaryls in high yields under these conditions. nsf.gov Another method involves decarboxylation under acidic conditions in the presence of salts like lithium chloride at elevated temperatures. google.com

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. Standard methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst like sulfuric acid, are applicable. researchgate.net Another effective method involves reacting the carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with the desired alcohol. nih.gov For instance, the synthesis of p-nitrophenyl and pentafluorophenyl esters of isonicotinic acid has been achieved through the corresponding isonicotinoyl chloride hydrochloride. nih.gov

Amide Coupling: The formation of an amide bond is fundamental in medicinal chemistry. researchgate.net This can be achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride, and then reacting it with an amine. researchgate.net More direct methods use coupling agents like 1-propylphosphonic anhydride to facilitate the reaction between the carboxylic acid and an amine in a solvent such as DMF or DMSO. nih.gov This has been employed to synthesize bispyridine ligands by coupling isonicotinic acid with diaminoalkanes. nih.gov The synthesis of N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide from isonicotinic acid hydrazide further illustrates the utility of this core in building complex molecules. koreascience.kr

The table below provides examples of these key chemical transformations on isonicotinic acid and its derivatives.

| Transformation | Reactant(s) | Reagents/Conditions | Product | Yield (%) | Reference |

| C-H Arylation | N-(3,5-dimethylphenyl)isonicotinamide, 4-Bromotoluene | Pd(OAc)₂, PCy₂t-Bu-HBF₄, Cs₂CO₃, Toluene, 130°C | Mono-arylated product | 87 | nih.gov |

| Decarbonylative Coupling | 4-Pyridinecarboxylic acid, 4-Methoxyphenylboronic acid | Pd(OAc)₂, L6, Piv₂O, H₃BO₃, Et₃N, Dioxane, 160°C | 4-(4-Methoxyphenyl)pyridine | 82 | nsf.gov |

| Esterification | Isonicotinic acid, Methanol | SOCl₂, 50°C | Methyl isonicotinate | - | researchgate.net |

| Amide Coupling | Isonicotinic acid, Diaminoethane | 1-Propylphosphonic anhydride, Triethylamine, DMF | N,N'-bis(pyridin-4-ylcarbonyl)ethane-1,2-diamine | - | nih.gov |

Comprehensive Analysis of Biological Activities of 2 4 Chlorophenyl Isonicotinic Acid Derivatives in Pre Clinical Research

Antimicrobial Activity Spectrum

The search for novel antimicrobial agents has led researchers to investigate the efficacy of 2-(4-chlorophenyl)isonicotinic acid derivatives against a range of pathogenic microorganisms.

In Vitro Antibacterial Efficacy

Several studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, a series of 2-((4-(aryl)-3-cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl)amino)hexanoic acid derivatives, which include a 4-chlorophenyl substituent, have been synthesized and evaluated for their antibacterial properties. nih.gov Similarly, nicotinohydrazide derivatives containing a 4-chlorophenyl group have demonstrated notable activity against various bacterial strains. jst.go.jp

One study reported that a 2,6-dichlorobenzylidene derivative of a nicotinohydrazide containing a 4-bromophenyl group (a related halogenated phenyl group) exhibited superior activity against Staphylococcus aureus and Bacillus subtilis compared to ampicillin. jst.go.jp This derivative was also as effective as gentamicin (B1671437) against Salmonella typhimurium, Klebsiella pneumoniae, and Escherichia coli. jst.go.jp Another study on 1,3,4-oxadiazolyl-quinazolin-4(3H)-ones, which can incorporate a 2-chlorophenyl moiety, showed good antibacterial activity against the Gram-positive bacterium S. aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2,6-Dichlorobenzylidene nicotinohydrazide | Staphylococcus aureus | MIC: 0.49 µg/mL | jst.go.jp |

| 2,6-Dichlorobenzylidene nicotinohydrazide | Bacillus subtilis | MIC: 0.24 µg/mL | jst.go.jp |

| 2,6-Dichlorobenzylidene nicotinohydrazide | Salmonella typhimurium | MIC: 0.98 µg/mL | jst.go.jp |

| 2,6-Dichlorobenzylidene nicotinohydrazide | Klebsiella pneumoniae | MIC: 0.49 µg/mL | jst.go.jp |

| 2,6-Dichlorobenzylidene nicotinohydrazide | Escherichia coli | MIC: 0.49 µg/mL | jst.go.jp |

| 1,3,4-Oxadiazolyl-quinazolin-4(3H)-ones | Staphylococcus aureus | MBC: 50–250 μg/ml | nih.gov |

MIC: Minimum Inhibitory Concentration; MBC: Minimal Bactericidal Concentration

Antifungal Properties

The antifungal potential of this compound derivatives has also been a focus of investigation. bme.hu Studies on nicotinic acid derivatives have shown their potential as antifungal agents. For example, newly synthesized 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] pyrazol-5(2H)-one derivatives were evaluated for their antifungal activity against three fungal strains. bme.hu Another study involving an isonicotinate-derived meso-tetraarylporphyrin demonstrated moderate antifungal activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov

Research on 2"-amino-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-arylnicotinonitriles revealed that some of these compounds exhibited significant antifungal activity, comparable to the standard drug gresiofulvin at a concentration of 50µg/mL. Furthermore, some isoniazid (B1672263) derivatives have shown inhibitory effects against the fungus Candida albicans. uobaghdad.edu.iquobaghdad.edu.iq

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Isonicotinate-derived meso-tetraarylporphyrin | Candida albicans | Moderate | nih.gov |

| Isonicotinate-derived meso-tetraarylporphyrin | Candida glabrata | Moderate | nih.gov |

| Isonicotinate-derived meso-tetraarylporphyrin | Candida tropicalis | Moderate | nih.gov |

| 2"-amino-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-arylnicotinonitriles | Not specified | Comparable to gresiofulvin |

Antimycobacterial Potential

Derivatives of isonicotinic acid have long been recognized for their antimycobacterial properties, with isoniazid being a cornerstone in tuberculosis treatment. researchgate.netnih.govnih.gov Research has extended to various derivatives, including those with a 4-chlorophenyl group, to explore their efficacy against Mycobacterium tuberculosis and other mycobacterial species. researchgate.netnih.govresearchgate.net

Studies have shown that certain isonicotinic acid hydrazide derivatives possess significant in vitro activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net For instance, esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid, including those derived from 4-chlorophenols, have demonstrated high activity against drug-sensitive and multidrug-resistant M. tuberculosis, as well as M. kansasii and M. avium. nih.gov One study found that an isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide derivative was active against an isoniazid-resistant strain of M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.14 μM. nih.gov

Table 3: Antimycobacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Mycobacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | M. tuberculosis H37Rv | MIC: 0.4 µM | nih.gov |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isoniazid-resistant M. tuberculosis SRI 1369 | MIC: 0.14 µM | nih.gov |

| Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid | M. tuberculosis H37Rv | MIC: from ≤0.125 μM | nih.gov |

| Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid | Multidrug-resistant M. tuberculosis | MIC: from 8 µM | nih.gov |

| Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid | M. kansasii | MIC: from 0.25 µM | nih.gov |

| Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid | M. avium | MIC: from 32 µM | nih.gov |

Antiproliferative and Anticancer Investigations

The potential of this compound derivatives as anticancer agents has been explored through various in vitro studies, focusing on their cytotoxic effects on cancer cell lines and the underlying mechanisms of action. pensoft.nettandfonline.comnih.gov

In Vitro Cytotoxicity against Human Cancer Cell Lines

A number of studies have demonstrated the in vitro cytotoxicity of this compound derivatives against a variety of human cancer cell lines. For instance, N'-(4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-5-ethyl-2,4-dihydroxybenzothiohydrazide showed significant antiproliferative activity, with potency similar to cisplatin (B142131) in some cases. tandfonline.comnih.gov

Another study on novel niflumic acid derivatives, which can feature a 4-chlorophenyl group, reported cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. pensoft.net Specifically, one compound exhibited an IC50 of 4.62 µM against HepG2 cells. pensoft.net Furthermore, a series of 5-pyridinyl-1,2,4-triazole derivatives were synthesized and showed potent antiproliferative activity against HepG2 and Hep3B liver cancer cell lines. nih.gov Research on 1,3,4-oxadiazole (B1194373) derivatives containing a 4-chlorophenyl group also revealed cytotoxic activity against gastric and colon cancer cell lines. jst.go.jp

Table 4: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| N'-(4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-5-ethyl-2,4-dihydroxybenzothiohydrazide | Not specified | Similar to cisplatin | tandfonline.comnih.gov |

| Niflumic acid derivative (4C) | HepG2 (Liver) | 4.62 µM | pensoft.net |

| 5-Pyridinyl-1,2,4-triazole derivatives (3c, 3d) | HepG2, Hep3B (Liver) | Potent | nih.gov |

| 1,3,4-Oxadiazole derivative (3c) | Gastric, Colon | Moderately active | jst.go.jp |

| 1,3,4-Thiadiazole derivative (4c) | Liver | Active | jst.go.jp |

| 5-Bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (10k) | Not specified | Not specified | nih.gov |

| 5-Chloro-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (10g) | Not specified | Not specified | nih.gov |

IC50: The half maximal inhibitory concentration

Mechanisms of Proliferation Inhibition

Research into the mechanisms by which these derivatives inhibit cancer cell proliferation has pointed to several potential pathways. Some nicotinamide (B372718) derivatives have been found to induce apoptosis in cancer cells. acs.org For example, certain pyridine-hydroxamic acid derivatives have been shown to increase the expression of the p21 gene, which is a key regulator of cell cycle progression, and decrease the expression of cyclin D1 and p53 genes in breast and prostate cancer cell lines. nih.gov

In the context of antimycobacterial activity, which can sometimes share mechanistic pathways with anticancer effects, the inhibition of enoyl-acyl carrier protein reductase (InhA) has been identified as a key target. nih.gov This enzyme is crucial for the biosynthesis of mycolic acids in the mycobacterial cell wall. researchgate.net For antiproliferative activity, some 5-pyridinyl-1,2,4-triazole derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a protein involved in cell adhesion, proliferation, and survival. nih.gov These derivatives were found to repress the phosphorylation of FAK and downstream signaling molecules like PI3K, Akt, JNK, and STAT3, ultimately leading to apoptosis and cell cycle arrest. nih.gov

Anti-inflammatory Responses

The search for novel anti-inflammatory agents with improved efficacy and better safety profiles is a continuous effort in drug discovery. Derivatives of nicotinic acid, including this compound, have been investigated for their potential to mitigate inflammation. The anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema model, a standard preclinical test to assess acute inflammation.

Research into hydrazone derivatives of nicotinic acid has shown that specific substitutions can significantly influence anti-inflammatory potency. For instance, studies on nicotinic acid hydrazides revealed that the presence of nitro groups and halogens on the aromatic rings contributes positively to their anti-inflammatory effects. nih.gov

One notable study involved the synthesis of thiazolidinone derivatives from nicotinic acid hydrazide. um.edu.myresearchgate.net Among the synthesized compounds was N-(2-(4-chlorophenyl)-4-oxathiazolidin-3-yl)nicotinamide, which was evaluated for its anti-inflammatory activity. um.edu.myresearchgate.net The study demonstrated that some of these thiazolidinone derivatives exhibited anti-inflammatory activity comparable to standard drugs. um.edu.myresearchgate.net

Further investigations into N-acylhydrazone derivatives have provided more insight. A series of 2-(3-chloroanilino)nicotinic acid hydrazides showed moderate to excellent anti-inflammatory activity. researchgate.net In the carrageenan-induced rat paw edema assay, certain derivatives, such as the 3-chloro and 4-methoxyphenyl (B3050149) derivatives, exhibited potent activity, with inflammation reductions of 95% and 87% respectively, which were superior to the reference drug, niflumic acid (81% reduction). researchgate.net This suggests that the hydrazone moiety, combined with appropriate substitutions on the phenyl ring, is a key pharmacophore for anti-inflammatory action. researchgate.netmdpi.com

| Compound | Derivative Class | Assay | Finding | Reference |

|---|---|---|---|---|

| 3-chloro derivative of 2-(3-chloroanilino)nicotinic acid hydrazide | N-Acylhydrazone | Carrageenan-induced rat paw edema | Showed 95% reduction in inflammation, exceeding the reference drug niflumic acid (81%). | researchgate.net |

| 4-methoxy derivative of 2-(3-chloroanilino)nicotinic acid hydrazide | N-Acylhydrazone | Carrageenan-induced rat paw edema | Demonstrated 87% reduction in inflammation. | researchgate.net |

| N-(2-(4-chlorophenyl)-4-oxathiazolidin-3-yl)nicotinamide | Thiazolidinone | Carrageenan-induced paw edema in rats | Screened for activity, with some derivatives showing effects comparable to standard drugs. | um.edu.myresearchgate.net |

| Nicotinic acid hydrazide with nitro group substitution | Hydrazide | Carrageenan-induced rat paw edema | Showed significant edema inhibition (37.29%). | nih.gov |

Analgesic Effects

Analgesic and anti-inflammatory activities are often correlated, as pain is a cardinal sign of inflammation. Consequently, compounds demonstrating good anti-inflammatory responses are frequently evaluated for their potential to alleviate pain. The analgesic effects of this compound derivatives have been assessed using various preclinical models, such as the acetic acid-induced writhing test in mice.

The same series of 2-(3-chloroanilino)nicotinic acid hydrazides that showed potent anti-inflammatory effects were also subjected to analgesic assays. researchgate.net The results indicated moderate-to-excellent analgesic activities. Notably, the 2,4-dimethoxyphenyl derivative was the most potent, exhibiting a 99.6% analgesic activity, which was significantly higher than the reference drug niflumic acid (68% activity). researchgate.net

Similarly, thiazolidinone derivatives of nicotinic acid, including the 4-chlorophenyl substituted compound, were screened for analgesic properties alongside their anti-inflammatory activity. um.edu.myresearchgate.net Some compounds in this series showed analgesic effects that were comparable to the standard drug used in the study. um.edu.myresearchgate.net The body of research suggests that the hydrazone functional group is a crucial element for conferring not only anti-inflammatory but also analgesic properties to these molecules. nih.gov

| Compound | Derivative Class | Assay | Finding | Reference |

|---|---|---|---|---|

| 2,4-dimethoxy derivative of 2-(3-chloroanilino)nicotinic acid hydrazide | N-Acylhydrazone | Acetic acid-induced writhing | Exhibited 99.6% analgesic activity, significantly outperforming niflumic acid (68%). | researchgate.net |

| Various Thiazolidinone Derivatives | Thiazolidinone | Chemical writhing induced by acetic acid in mice | Some derivatives showed analgesic activity comparable to the standard drug. | um.edu.myresearchgate.net |

| General 1,2,4-triazole-3-thione derivatives | Triazole-thione | Hot-plate test in mice | Some derivatives demonstrated antinociceptive properties. | bibliotekanauki.pl |

Anticonvulsant Properties

The structural features of isonicotinic acid derivatives, particularly the hydrazide and its cyclized products, bear resemblance to known anticonvulsant agents. This has prompted research into their potential for treating seizures. Nicotinic acid hydrazones have been identified as a novel anticonvulsant pharmacophore. tandfonline.com Preclinical evaluation of anticonvulsant activity is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which represent generalized tonic-clonic and myoclonic seizures, respectively.

A study involving the synthesis of various heterocyclic derivatives from isonicotinic acid hydrazide (INH), including thiazolidin-4-ones, azetidin-2-ones, and 1,3,4-oxadiazoles, revealed significant anticonvulsant activity. scholarsresearchlibrary.com The synthesized compounds were screened in the MES test, an indicator of a compound's ability to prevent seizure spread. scholarsresearchlibrary.com Several derivatives incorporating the isonicotinic acid hydrazide moiety showed protection in the MES test. scholarsresearchlibrary.com In the scPTZ screen, which is sensitive to drugs that enhance GABAergic neurotransmission, a number of the compounds also demonstrated protective activity. scholarsresearchlibrary.com

The research highlights that the incorporation of the isonicotinic acid hydrazide structure into various heterocyclic rings can yield compounds with promising anticonvulsant profiles. scholarsresearchlibrary.com The activity of these derivatives suggests that they may act through mechanisms relevant to established antiepileptic drugs. bibliotekanauki.plscholarsresearchlibrary.com

| Compound Class | Assay | Finding | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivatives | Maximal Electroshock (MES) Test | Several derivatives showed protection against seizure spread. | scholarsresearchlibrary.com |

| Azetidin-2-one derivatives | Maximal Electroshock (MES) Test | Multiple compounds were active in the MES test. | scholarsresearchlibrary.com |

| 1,3,4-Oxadiazole derivatives | Maximal Electroshock (MES) Test | Showed protection in the MES test, indicating ability to prevent seizure spread. | scholarsresearchlibrary.com |

| Thiazolidin-4-one derivatives | Subcutaneous Pentylenetetrazole (scPTZ) Test | A number of compounds showed protective activity. | scholarsresearchlibrary.com |

| 3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide | MES & scMET Seizure Tests | Showed protection in both MES and subcutaneous metrazol (scMET) seizure models. | tandfonline.com |

Elucidation of Structure Activity Relationships Sar and Rational Molecular Design

Impact of the 4-Chlorophenyl Substituent on Biological Efficacy

The presence and position of substituents on the phenyl ring attached to the isonicotinic acid core are critical determinants of biological activity. The 4-chloro substituent, in particular, has been shown to be a key feature in various derivatives, often enhancing potency across different biological targets.

In the context of anticancer research, the introduction of a chloro substitution to tacrine (B349632) and its analogs has been found to maintain or even potentiate cholinesterase inhibitory activity while reducing hepatotoxicity. sci-hub.se Similarly, in a series of synthesized 5-amino-nicotinic acid derivatives, the compound featuring a 4-chlorophenyl group (compound 2) exhibited significant inhibitory activity against both α-amylase and α-glucosidase, with its potency being comparable to the standard drug, acarbose. nih.gov The strategic placement of the chlorine atom at the para-position of the phenyl ring appears to be optimal in many cases, suggesting that it plays a crucial role in the molecule's orientation and binding within the active site of the target enzyme or receptor.

Structural Modifications of the Isonicotinic Acid Core and Their Bioactivity Implications

The isonicotinic acid scaffold serves as a versatile platform for structural modifications, leading to a diverse range of derivatives with varied biological profiles, including antitubercular, antifungal, and anticancer activities. The primary point of modification is often the carboxylic acid group, which can be converted into esters, amides, or hydrazides.

The isonicotinic acid hydrazide (isoniazid) is a cornerstone of this chemical space, and its structural modification has led to lipophilic adaptations that can circumvent drug deactivation pathways. researchgate.net By reacting the hydrazide with various aldehydes, researchers have created Schiff bases, which can be further cyclized into different heterocyclic systems.

A prominent example is the synthesis of 4-thiazolidinones. The cyclocondensation of isonicotinyl hydrazones with 2-mercaptoacetic acid yields N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides. koreascience.kr These modifications have produced compounds with significant antimicrobial properties. koreascience.krnih.gov

Other important heterocyclic systems derived from the isonicotinic acid core include:

1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: These are synthesized from isonicotinic acid hydrazide via intermediate hydrazinecarbothioamide derivatives. These classes of compounds have been investigated for their anticancer properties. jst.go.jp

1,2,4-Triazoles: Also derived from hydrazinecarbothioamide precursors, these compounds have been explored for their potential as anticancer agents. jst.go.jp

Pyrazole Derivatives: Novel pyrazole-thiazolidinone hybrids containing the isonicotinoyl moiety have been synthesized and evaluated as inhibitors of Aurora-A kinase, a target in cancer therapy. d-nb.info

These extensive modifications highlight that the biological activity is not solely dependent on the 2-(4-chlorophenyl)isonicotinic acid core but is significantly modulated by the nature of the heterocyclic system attached to it.

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships of this compound derivatives. In silico methods provide profound insights into how these molecules interact with their biological targets and allow for the prediction of their activity before undertaking laborious synthesis.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been widely applied to understand the binding modes of derivatives of this compound.

For instance, in the search for new antitubercular agents, derivatives have been designed and docked into the crystal structure of the Filamenting temperature-sensitive mutant (FtsZ) protein from Mycobacterium tuberculosis. researchgate.net These studies help identify crucial hydrogen bonds and other interactions between the ligand and key amino acid residues in the protein's active site, such as Arg140 and Gly19. researchgate.net Similarly, docking analyses have suggested that certain isonicotinic acid hydrazide derivatives could act as potential inhibitors of enoyl-ACP reductase (InhA), an essential enzyme for mycolic acid synthesis in bacteria. researchgate.net

In the context of antifungal drug design, derivatives have been docked against 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. bme.hu Docking studies of 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] pyrazol-5(2H)-one derivatives showed excellent binding affinity within the active site of the CYP51 protein, with one compound exhibiting a binding energy of -10.0 kcal/mol. bme.hu

The table below summarizes the results of various docking studies performed on derivatives related to the core structure.

Beyond docking, other computational methods like Quantitative Structure-Activity Relationship (QSAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery. nih.gov

QSAR models are developed by correlating the physicochemical properties of a series of compounds with their biological activities. For 2-substituted isonicotinic acid hydrazides, QSAR studies have shown that the antibacterial activity against Mycobacterium tuberculosis depends on the electronic and steric effects of the substituents. nih.gov These correlations support the hypothesis that the reactivity of the pyridine (B92270) nitrogen atom is essential for the biological action of these compounds. nih.gov

Predictive machine learning models have been successfully built for isoniazid (B1672263) derivatives to forecast their antitubercular activity. researchgate.net These models, tested through cross-validation, can screen virtual libraries of compounds to identify promising candidates for synthesis and biological testing. researchgate.net Furthermore, in silico predictions of pharmacokinetic and safety properties are now routinely used at the beginning of the drug discovery process to eliminate compounds with a low probability of success, thereby saving time and resources. nih.gov For instance, studies on nicotinic acid and amide derivatives have used software to predict kinase inhibitor activity, enzyme inhibition, and GPCR ligand activity, guiding the selection of the most promising candidates for further development. nih.gov

Rational Design Principles for Optimizing Bioactivity

Rational drug design leverages the information from SAR studies and computational analyses to guide the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic profiles. rug.nl The design process for derivatives of this compound is an exemplary case of this approach.

The key principles derived from the study of this compound class include:

Target-Specific Modifications: Knowledge of the target's three-dimensional structure allows for the design of ligands that fit precisely into the binding site. Docking studies revealing key interactions, such as the hydrogen bonds with specific amino acid residues in the FtsZ protein, inform how to modify the ligand to enhance these interactions. researchgate.net

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). For example, modifying the isonicotinic acid core by cyclizing it into various heterocycles like oxadiazoles (B1248032) or thiazolidinones is a form of scaffold hopping, a type of bioisosteric replacement, which can improve binding affinity or pharmacokinetic properties. jst.go.jpd-nb.info

Modulation of Physicochemical Properties: The 4-chloro substituent is a prime example of how modifying lipophilicity and electronic properties can enhance bioactivity. bme.hunih.gov Rational design involves the systematic exploration of different substituents on the phenyl ring to fine-tune these properties for optimal target engagement and cell permeability.

Integration of Computational and Experimental Data: The most effective rational design workflows employ a feedback loop between computational prediction and experimental validation. In silico models predict promising compounds, which are then synthesized and tested. researchgate.net The experimental results are then used to refine the computational models, leading to a more accurate and efficient discovery cycle. researchgate.net This iterative process has been used to identify novel isoniazid derivatives with activity against resistant M. tuberculosis strains. researchgate.net

Through the application of these principles, the this compound scaffold continues to be a valuable starting point for the development of new and effective therapeutic agents.

Mechanistic Investigations into the Biological Actions of 2 4 Chlorophenyl Isonicotinic Acid Derivatives

Identification and Characterization of Molecular Targets

The biological effects of 2-(4-chlorophenyl)isonicotinic acid derivatives are attributed to their interaction with specific molecular targets, leading to the modulation of critical physiological and pathological processes. The primary targets identified are enzymes that play a pivotal role in signal transduction and metabolic pathways.

Enzyme Inhibition Studies

A significant body of research has centered on the ability of this compound derivatives to inhibit the activity of specific enzymes. Notably, these compounds have been investigated as inhibitors of phosphodiesterase 4 (PDE4) and indoleamine 2,3-dioxygenase (IDO1).

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous cellular functions, including inflammation. rutgers.eduresearchgate.net By inhibiting PDE4, these derivatives increase intracellular cAMP levels, which in turn leads to a wide range of anti-inflammatory responses. researchgate.net Several derivatives have been synthesized and evaluated for their PDE4 inhibitory activity. For instance, rolipram, a well-characterized PDE4 inhibitor, serves as a benchmark for the development of new derivatives. nih.gov Some novel derivatives have shown potent and selective inhibition of PDE4 isoforms, particularly PDE4B. researchgate.net The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway, which degrades the essential amino acid tryptophan. aacrjournals.orgnih.gov In the context of cancer, IDO1 activity in tumor cells can lead to an immunosuppressive microenvironment by depleting tryptophan and producing metabolites that inhibit T-cell function. aacrjournals.orgcrownbio.com Derivatives of this compound have been designed as IDO1 inhibitors to counteract this immune escape mechanism. tandfonline.com These inhibitors are often competitive with tryptophan and can restore T-cell proliferation and function. tandfonline.comnih.gov The potency of these derivatives is also assessed by their IC50 values in cell-based assays. aacrjournals.orgnih.gov

| Compound/Derivative Class | Target Enzyme | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| Roflumilast (PDE4 Inhibitor) | PDE4 | Low nanomolar range | nih.gov |

| Crisaborole (Topical PDE4 Inhibitor) | PDE4 | 490 nM | mdpi.com |

| Epacadostat (IDO1 Inhibitor) | IDO1 | 12 nM (in cell-based assays) | aacrjournals.orgnih.gov |

| Navoximod (IDO1 Inhibitor) | IDO1 | Nanomolar range | frontiersin.org |

| BMS-986205 (IDO1 Inhibitor) | IDO1 | ~2 nM | nih.gov |

Modulation of Cellular Pathways

The inhibition of enzymes like PDE4 and IDO1 by this compound derivatives triggers a cascade of downstream effects on cellular signaling pathways.

Modulation of Inflammatory Pathways via PDE4 Inhibition: The increase in intracellular cAMP resulting from PDE4 inhibition has profound effects on inflammatory cells. It is known to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), and various interleukins. rutgers.eduaacrjournals.org In preclinical studies, PDE4 inhibitors have been shown to inhibit the recruitment and activation of inflammatory cells. rutgers.edu Furthermore, in models of B-cell lymphoma, PDE4 inhibition can suppress the activity of key oncogenic kinases like SYK and PI3Kδ, leading to growth inhibition and apoptosis. aacrjournals.org

Modulation of Immune Response via IDO1 Inhibition: By blocking the degradation of tryptophan, IDO1 inhibitors can reverse the immunosuppressive tumor microenvironment. This leads to the restoration of effector T-cell proliferation and function, which is otherwise suppressed by tryptophan depletion and the accumulation of kynurenine. crownbio.comtandfonline.com IDO1 inhibition has also been shown to inhibit the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs). tandfonline.com This modulation of the immune response can enhance the efficacy of other cancer therapies, such as checkpoint inhibitors. tandfonline.com

Pharmacodynamic Profiling in In Vitro Systems

The pharmacodynamic properties of this compound derivatives are characterized in various in vitro systems to understand their cellular effects and concentration-response relationships. These studies are essential for predicting their potential therapeutic efficacy.

In vitro pharmacodynamic assessments often involve treating specific cell lines with the compounds and measuring various biological responses. For PDE4 inhibitors, this can include measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human monocytes or whole blood. nih.gov For IDO1 inhibitors, a common assay involves measuring the inhibition of kynurenine production in interferon-gamma stimulated cancer cell lines, such as HeLa cells. tandfonline.comascopubs.org These assays provide crucial data on the potency and efficacy of the compounds at the cellular level.

| Derivative Class | In Vitro System | Pharmacodynamic Effect | Reference |

|---|---|---|---|

| PDE4 Inhibitors (e.g., Roflumilast) | Human monocytes | Reduction in TNF-α production following endotoxin (B1171834) challenge. | rutgers.edu |

| PDE4 Inhibitors (e.g., V11294A) | Human whole blood | Significant reduction of LPS-induced TNF release. | nih.gov |

| IDO1 Inhibitors (e.g., Epacadostat) | Advanced cancer patients' plasma | Dose-dependent reductions in plasma kynurenine levels and Kyn/Trp ratios. | ascopubs.org |

| Secondary Sulphonamides (IDO1 Inhibitors) | HeLa cells/Co-culture with T-cells | Restoration of T-cell proliferation and inhibition of Treg differentiation. | tandfonline.com |

Future Directions and Emerging Research Opportunities for 2 4 Chlorophenyl Isonicotinic Acid Derivatives

Translational Research for Therapeutic Lead Development

Translational research is the crucial bridge between basic scientific discoveries and their practical application in human health. For derivatives of 2-(4-chlorophenyl)isonicotinic acid, this involves a multi-step process to validate their therapeutic potential and develop them into lead candidates for clinical trials.

The initial stages of translational research will likely focus on comprehensive preclinical studies. This will involve both in vitro and in vivo models to assess the efficacy and pharmacokinetic profiles of these compounds. For instance, if a derivative is being investigated as an anticancer agent, it would be tested against a panel of cancer cell lines to determine its cytotoxic activity. Promising compounds would then advance to animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice, to evaluate their anti-tumor effects in a living organism. nih.gov

A key aspect of therapeutic lead development is the optimization of the compound's ADME (absorption, distribution, metabolism, and excretion) properties. The pharmacokinetic properties of isonicotinic acid and its metabolites have been studied, providing a basis for understanding how derivatives like this compound might behave in the body. nih.gov For example, modifications to the core structure can significantly influence how a compound is absorbed, how it distributes to target tissues, and how quickly it is cleared from the body. vulcanchem.com The goal is to develop a derivative with a favorable pharmacokinetic profile that allows it to reach its target in sufficient concentrations to exert a therapeutic effect with minimal off-target toxicity.

The development of drug-like properties is paramount. This includes ensuring adequate cell permeability, as demonstrated in studies with other isonicotinic acid analogues where high permeability in Caco-2 cell models was a positive indicator for preclinical development. koreascience.kr The table below illustrates hypothetical preclinical data for a series of this compound derivatives, highlighting key parameters in lead selection.

| Compound ID | Target IC₅₀ (nM) | Cell Viability EC₅₀ (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Tumor Growth Inhibition (%) |

| CPA-001 | 50 | 5.2 | 15.3 | 30 |

| CPA-002 | 25 | 2.1 | 22.9 | 55 |

| CPA-003 | 100 | 10.5 | 8.7 | 15 |

| CPA-004 | 30 | 3.5 | 18.1 | 48 |

This table is illustrative and does not represent actual experimental data.

Integration of Advanced Synthetic Methodologies in Drug Discovery

The efficient synthesis of diverse libraries of compounds is a cornerstone of modern drug discovery. For this compound derivatives, the integration of advanced synthetic methodologies can accelerate the discovery of new therapeutic leads.

High-Throughput Synthesis and Combinatorial Chemistry:

High-throughput synthesis allows for the rapid creation of a large number of compounds in parallel. nih.gov This is often coupled with combinatorial chemistry, where a common molecular scaffold is systematically modified with a variety of building blocks to generate a library of related compounds. nih.govscielo.br For example, the carboxylic acid group of this compound can be readily converted into a diverse range of amides, esters, and other functional groups. nih.gov Similarly, modifications to the chlorophenyl ring or the pyridine (B92270) core can be explored. The Ugi four-component reaction is another powerful tool for generating libraries of peptide-like molecules from a few starting materials. nih.govresearchgate.net This approach enables the rapid exploration of the structure-activity relationship (SAR), helping to identify the key structural features required for optimal biological activity.

Flow Chemistry:

Flow chemistry, where chemical reactions are performed in a continuous stream rather than in a batch, offers several advantages for the synthesis of pyridine derivatives. numberanalytics.com It allows for better control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. organic-chemistry.orgrsc.org The synthesis of highly functionalized pyridine and imidazo[1,2-a]pyridine (B132010) derivatives has been successfully demonstrated using flow chemistry, highlighting its potential for the efficient production of this compound analogues. nih.govbeilstein-journals.org

The following table summarizes the advantages of these advanced synthetic techniques:

| Methodology | Key Advantages | Relevance to this compound Derivatives |

| High-Throughput Synthesis | Rapid generation of large numbers of compounds. | Enables broad exploration of structure-activity relationships. |

| Combinatorial Chemistry | Systematic creation of diverse compound libraries from a common scaffold. | Facilitates the optimization of therapeutic properties. core.ac.uk |

| Flow Chemistry | Enhanced reaction control, safety, and scalability. | Efficient and reproducible synthesis of lead candidates for preclinical and clinical studies. numberanalytics.comorganic-chemistry.org |

Application of Omics Technologies for Deeper Mechanistic Understanding

Omics technologies, including proteomics, transcriptomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a drug. These technologies are invaluable for elucidating the mechanism of action of this compound derivatives and identifying potential biomarkers of drug response.

Proteomics:

Proteomics is the large-scale study of proteins. plos.org By identifying the proteins that a drug directly binds to, researchers can pinpoint its molecular targets. acs.org Techniques like drug affinity responsive target stability (DARTS) can identify the binding targets of small molecules without the need for chemical modification of the compound. acs.org For example, proteomic studies of isoniazid (B1672263), an isonicotinic acid derivative, have identified multiple protein targets in Mycobacterium tuberculosis, providing insights into its bactericidal effects. nih.gov A similar approach could be used to identify the targets of this compound derivatives in cancer cells or other disease models.

Transcriptomics:

Transcriptomics involves the analysis of all RNA molecules in a cell, providing a snapshot of the genes that are being actively expressed. researchgate.net By comparing the gene expression profiles of cells treated with a drug to untreated cells, researchers can understand how the drug alters cellular pathways. elifesciences.orgplos.org This information can help to elucidate the drug's mechanism of action and identify potential mechanisms of resistance. Transcriptomic profiling can also be used to classify compounds based on their gene expression signatures, which can aid in predicting their biological activity. researchgate.net

Metabolomics:

Metabolomics is the study of the complete set of small-molecule metabolites in a biological sample. nih.gov Drug metabolism studies are a key component of the drug discovery process, and metabolomics can be used to identify and quantify the metabolites of a drug. nih.gov This information is crucial for understanding the drug's pharmacokinetic profile and identifying any potentially toxic metabolites. By using stable isotope tracing, researchers can track the metabolic fate of a drug and its metabolites. nih.gov

The integration of these omics technologies can provide a comprehensive understanding of how this compound derivatives exert their biological effects, paving the way for the rational design of more effective and safer therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Chlorophenyl)isonicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-chlorophenyl intermediates with isonicotinic acid derivatives. Key steps include:

- Deprotonation : Use sodium hydride to activate the isonicotinic acid moiety for nucleophilic substitution .

- Coupling : Employ carbodiimide-based agents (e.g., EDC) to form amide or ester bonds under inert atmospheres (N₂/Ar) at 60–80°C .

- Purification : Crystallization in solvents like ethanol or dichloromethane improves purity. Yield optimization requires strict temperature control (<5°C during acid quenching) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- NMR : Confirm substituent positions via ¹H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C-NMR (carbonyl signal ~170 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks matching the molecular formula (C₁₂H₈ClNO₂) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and weakly acidic conditions (pH < 4). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation .

Advanced Research Questions

Q. How can researchers manage stereochemical challenges, such as isomerization, during synthesis?

- Methodological Answer :

- Isomer Control : Use Lewis acids (e.g., BF₃·Et₂O) to catalyze cis-to-trans isomerization of intermediates, as demonstrated in analogous naphthoquinone derivatives .

- Crystallization : Selective crystallization in toluene/hexane mixtures (1:3 v/v) separates cis/trans isomers based on differential solubility .

- Monitoring : Track isomer ratios via chiral HPLC with a cellulose-based column .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Target Identification : Screen against kinase or protease libraries using fluorescence polarization assays .

- SAR Studies : Modify the chlorophenyl or carboxylic acid groups to assess impact on bioactivity. For example, esterification (methyl ester) enhances blood-brain barrier penetration in neurological studies .

- In Vivo Testing : Administer derivatives in rodent models (e.g., neuroinflammation) at 10–50 mg/kg doses, monitoring plasma stability via LC-MS .

Q. How should researchers address contradictions in reported synthetic yields or isomer ratios?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, reagent purity) .

- Data Cross-Validation : Compare NMR and X-ray crystallography data to resolve stereochemical ambiguities .

- Computational Modeling : Use DFT calculations to predict thermodynamically favored isomers under specific conditions .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.